[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate is a complex organic compound that belongs to the class of glycosides It is characterized by a sugar moiety linked to a fatty acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate typically involves the esterification of a sugar derivative with a fatty acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of biocatalysts, such as lipases, can also be employed to achieve a more environmentally friendly synthesis. The purification of the final product is typically achieved through techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and glycosylation reactions.
Biology: The compound is studied for its potential role in cell signaling and membrane dynamics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers in various industrial applications.
Mechanism of Action
The mechanism of action of [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate involves its interaction with cellular membranes. The compound can integrate into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport of molecules across the membrane.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydrophilic and hydrophobic regions. This makes it particularly effective in applications requiring amphiphilic compounds, such as drug delivery and emulsification.
Properties
CAS No. |
133211-19-5 |
---|---|
Molecular Formula |
C25H46O7 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C25H46O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)31-19-20-22(27)23(28)24(29)25(30-2)32-20/h10-11,20,22-25,27-29H,3-9,12-19H2,1-2H3/b11-10-/t20-,22-,23+,24-,25+/m1/s1 |
InChI Key |
HLPLRASSAVUVIN-WXZIMHIRSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.